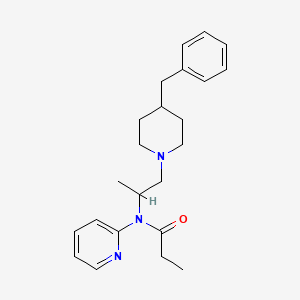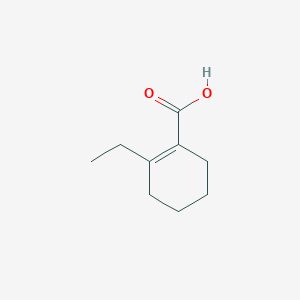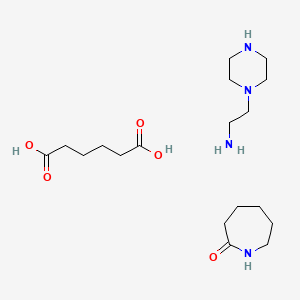
Azepan-2-one;hexanedioic acid;2-piperazin-1-ylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azepan-2-one;hexanedioic acid;2-piperazin-1-ylethanamine is a compound that combines three distinct chemical entities: azepan-2-one, hexanedioic acid, and 2-piperazin-1-ylethanamine Each of these components contributes unique properties to the compound, making it valuable in various scientific and industrial applications2-piperazin-1-ylethanamine is an ethylene amine with a unique molecular structure containing primary, secondary, and tertiary amine groups .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azepan-2-one;hexanedioic acid;2-piperazin-1-ylethanamine involves multiple steps, each targeting the formation of one of the components. Azepan-2-one is typically synthesized through the Beckmann rearrangement of cyclohexanone oxime. Hexanedioic acid is produced via the oxidation of cyclohexane using nitric acid. 2-piperazin-1-ylethanamine is synthesized through the reaction of ethylenediamine with piperazine .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes. Caprolactam is produced through the Beckmann rearrangement in the presence of sulfuric acid. Adipic acid is industrially synthesized by the oxidation of cyclohexanol and cyclohexanone with nitric acid. 2-piperazin-1-ylethanamine is produced by reacting ethylenediamine with piperazine under controlled conditions .
化学反応の分析
Types of Reactions
Azepan-2-one;hexanedioic acid;2-piperazin-1-ylethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of azepan-2-one can yield caprolactam derivatives, while reduction of hexanedioic acid can produce hexanol .
科学的研究の応用
Azepan-2-one;hexanedioic acid;2-piperazin-1-ylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and other complex molecules.
Biology: Employed in the study of enzyme interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of nylon, resins, and adhesives
作用機序
The mechanism of action of azepan-2-one;hexanedioic acid;2-piperazin-1-ylethanamine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, affecting their structure and function. The compound’s amine groups allow it to form hydrogen bonds and ionic interactions, influencing biochemical pathways .
類似化合物との比較
Similar Compounds
Caprolactam: A cyclic amide similar to azepan-2-one.
Adipic Acid: A dicarboxylic acid similar to hexanedioic acid.
Ethylenediamine: An ethylene amine similar to 2-piperazin-1-ylethanamine
Uniqueness
Azepan-2-one;hexanedioic acid;2-piperazin-1-ylethanamine is unique due to its combination of three distinct chemical entities, each contributing specific properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
特性
CAS番号 |
51912-17-5 |
|---|---|
分子式 |
C18H36N4O5 |
分子量 |
388.5 g/mol |
IUPAC名 |
azepan-2-one;hexanedioic acid;2-piperazin-1-ylethanamine |
InChI |
InChI=1S/C6H15N3.C6H11NO.C6H10O4/c7-1-4-9-5-2-8-3-6-9;8-6-4-2-1-3-5-7-6;7-5(8)3-1-2-4-6(9)10/h8H,1-7H2;1-5H2,(H,7,8);1-4H2,(H,7,8)(H,9,10) |
InChIキー |
AEIDHRUSKTYNAF-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)NCC1.C1CN(CCN1)CCN.C(CCC(=O)O)CC(=O)O |
関連するCAS |
51912-17-5 56565-75-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




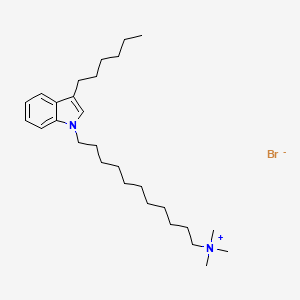
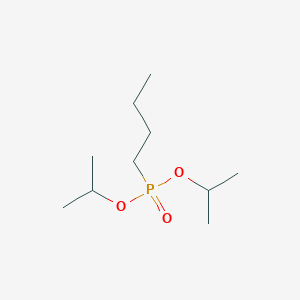

![2-Fluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14648320.png)
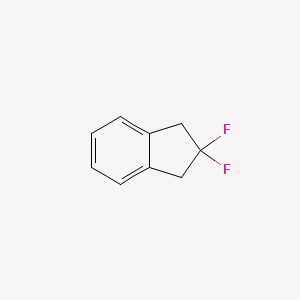
![N-Methyl-N'-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea](/img/structure/B14648327.png)
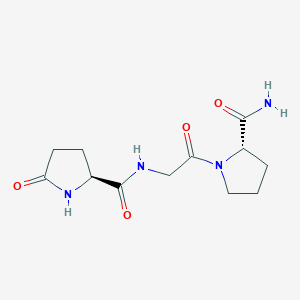
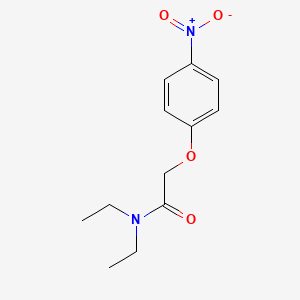
![(Pyridin-3-yl)methyl [4-(butylsulfanyl)phenyl]carbamate](/img/structure/B14648343.png)
![N-[4-Oxo-5-(propan-2-yl)-1,3-dioxan-5-yl]benzenecarboximidic acid](/img/structure/B14648349.png)
